molecular formula C26H25N3O5S B11642888 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide CAS No. 590394-96-0

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide

Cat. No.: B11642888
CAS No.: 590394-96-0
M. Wt: 491.6 g/mol
InChI Key: DLOYRKPGDJYOOS-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a methoxyphenyl group, and a diethoxybenzamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the methoxyphenyl group, and the attachment of the diethoxybenzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction could result in simpler, more reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and other functional groups within the molecule may interact with enzymes, receptors, or other proteins, leading to various biological effects. These interactions can modulate cellular pathways and result in the compound’s observed activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide include other benzoxazole derivatives and compounds with similar functional groups, such as:

    Benzoxazole: A simpler compound with a similar core structure.

    Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.

    Diethoxybenzamide derivatives: Compounds with diethoxy groups attached to a benzamide moiety.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

590394-96-0

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-diethoxybenzamide

InChI

InChI=1S/C26H25N3O5S/c1-4-32-18-12-17(13-19(15-18)33-5-2)24(30)29-26(35)28-21-14-16(10-11-22(21)31-3)25-27-20-8-6-7-9-23(20)34-25/h6-15H,4-5H2,1-3H3,(H2,28,29,30,35)

InChI Key

DLOYRKPGDJYOOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OCC

Origin of Product

United States

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